MB-7133 is derived from a series of chemical modifications aimed at enhancing its specificity and potency as an inhibitor of DNA polymerase. The compound's molecular formula is , and it has a CAS Registry Number of 685111-92-6. It is categorized under small molecule drugs, which are typically characterized by their low molecular weight and ability to easily penetrate cells to exert their therapeutic effects .
The synthesis of MB-7133 involves several steps that typically include:
A high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method has been developed to ensure the purity and identify the compound during synthesis .
MB-7133 undergoes specific chemical reactions that enable it to inhibit DNA polymerase activity. These reactions generally involve:
These interactions are critical for its mechanism of action against cancer cells, particularly in hepatocellular carcinoma .
The mechanism by which MB-7133 exerts its effects involves:
This dual action makes MB-7133 a promising candidate for cancer therapy, particularly for tumors resistant to conventional treatments .
MB-7133 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosing regimens and delivery methods in clinical settings .
MB-7133 is primarily being studied for its application in oncology, specifically targeting hepatocellular carcinoma. Its role as a DNA polymerase inhibitor positions it as a potential therapeutic agent against various cancers where DNA replication plays a crucial role in tumor progression.
In addition to cancer therapy, ongoing research may explore its utility in other conditions where DNA synthesis inhibition could be beneficial .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4